N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-10-14(22(2)21-12)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQSUFPAVQSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that integrates various pharmacologically active moieties, including furan, benzo[d]thiazole, and pyrazole. This structural complexity suggests a broad spectrum of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 388.46 g/mol. Its structure can be broken down into several key components:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to reactivity. |
| Benzo[d]thiazole Moiety | A fused ring system known for its biological activity. |
| Pyrazole Core | A heterocyclic compound associated with various therapeutic effects. |
| Carboxamide Functional Group | Enhances solubility and biological activity. |
Biological Activities
This compound exhibits a range of biological activities, as summarized below:
Anticancer Activity
Research indicates that pyrazole derivatives often demonstrate anticancer properties. For instance, studies have shown that compounds containing pyrazole structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The incorporation of the furan and benzo[d]thiazole moieties may enhance anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses . Specific derivatives have shown significant inhibition rates comparable to established anti-inflammatory drugs.
Antimicrobial Properties
Compounds similar to this compound have exhibited antimicrobial activity against a variety of pathogens, including bacteria and fungi. The presence of the benzo[d]thiazole moiety is particularly noted for enhancing such activities .
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Anti-inflammatory Research : In a study evaluating various pyrazoles for their ability to inhibit TNF-α production in vitro, certain derivatives exhibited over 80% inhibition at concentrations as low as 10 µM .
- Antimicrobial Testing : Compounds derived from similar structures were screened against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like ampicillin .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have been shown to possess antibacterial and antifungal properties due to their ability to inhibit microbial growth through various mechanisms .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In particular, compounds containing thiazole and furan rings have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This step may involve the reaction of hydrazine derivatives with carbonyl compounds.
- Introduction of the Furan and Thiazole Substituents : These groups are commonly introduced through electrophilic substitution reactions.
- Carboxamide Formation : The final step often involves the conversion of an amine or amide precursor into the desired carboxamide structure.
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound showed promising activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Screening
In another investigation, researchers synthesized various pyrazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that certain modifications to the pyrazole structure enhanced anticancer activity, leading to significant reductions in cell viability at low concentrations. This highlights the importance of structural optimization in developing effective anticancer agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on structural inference.
Key Observations :
- Substituent Diversity: The target compound uniquely combines a furan-2-ylmethyl group with a 4-methoxybenzo[d]thiazolyl moiety, distinguishing it from analogs with simpler aryl or halogen substituents (e.g., ’s chloro/cyano derivatives).
- Synthetic Complexity : The presence of two bulky substituents (furan and benzo[d]thiazole) may require advanced coupling strategies, contrasting with ’s EDCI/HOBt-mediated synthesis .
Pharmacological Potential
While direct data for the target compound is lacking, structurally related compounds exhibit diverse activities:
- Antimicrobial Activity : Benzo[d]thiazol-2-yl acetamide derivatives show efficacy against fungal and bacterial pathogens () .
- Kinase Inhibition : Thiazole-carboxamides like Dasatinib () target tyrosine kinases, suggesting the carboxamide moiety’s role in target binding .
- Pain Management : Multitarget inhibitors with benzo[d]thiazolyl groups () highlight this scaffold’s versatility in central nervous system applications .
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic conditions (e.g., H₂SO₄) to construct the 4-methoxybenzo[d]thiazole moiety .
- Pyrazole coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1,3-dimethylpyrazole group .
- Carboxamide linkage : Activating the carboxylic acid group (e.g., via EDCI/HOBt) for amide bond formation with the furan-2-ylmethyl amine .
Yield Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) reduces side reactions and improves efficiency for pyrazole intermediates . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) are critical for stability .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy group at C4 of the benzothiazole, furan methylene protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 439.12 calculated for C₂₁H₂₂N₄O₃S) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Anticancer screening : NCI-60 human tumor cell line panel to assess GI₅₀ values, with follow-up mechanistic studies (e.g., apoptosis via flow cytometry) .
- Enzyme inhibition : Target kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Solubility and permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) and logP calculations to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Core modifications : Compare analogs with substituted furans (e.g., 5-nitro vs. 5-methyl) to evaluate electronic effects on target binding .
- Bioisosteric replacements : Replace the methoxy group with trifluoromethoxy or ethoxy to assess metabolic stability .
- Docking simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in kinases) .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Case Example : Discrepancies in IC₅₀ values between cell-free (enzyme) and cell-based assays may arise from off-target effects or compound aggregation.
- Methodological Adjustments :
Q. What strategies mitigate instability of the furan ring during long-term storage or in vivo studies?
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability .
- Prodrug design : Mask the furan as a stabilized ester (e.g., pivaloyloxymethyl) to resist oxidation .
- Analytical Monitoring : Track degradation via UPLC-MS (e.g., furan ring oxidation to diketone) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?
- Negative Controls : Include DMSO-only wells and inactive analogs (e.g., methyl-scrambled pyrazole).
- Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity .
- Counterassays : Test cytotoxicity in non-target cell lines (e.g., HEK293) to distinguish specific vs. general effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
